3,4,5-Trimethoxy-N-{[1,2]oxazolo[5,4-B]pyridin-3-YL}benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-21-11-7-9(8-12(22-2)13(11)23-3)15(20)18-14-10-5-4-6-17-16(10)24-19-14/h4-8H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYIJKCPAUVBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NOC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4,5-Trimethoxy-N-{[1,2]oxazolo[5,4-B]pyridin-3-YL}benzamide involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts like potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3,4,5-Trimethoxy-N-{[1,2]oxazolo[5,4-B]pyridin-3-YL}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug discovery and development. Additionally, it is used in material science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-{[1,2]oxazolo[5,4-B]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to various biological effects . The oxazolopyridine moiety may also contribute to its activity by interacting with other molecular targets, such as kinases and receptors .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Substituent Impact : The 3,4,5-trimethoxybenzamide group in the target compound enhances electron density and steric bulk compared to analogs with fewer methoxy groups (e.g., 8k with 3,4-dimethoxy) . This may influence receptor binding or solubility.
Patent and Therapeutic Landscape
- Sanofi Patents: Oxazolopyridine-carboxylic acid derivatives are patented for soluble guanylate cyclase stimulation, implicating cardiovascular applications .
Biological Activity
3,4,5-Trimethoxy-N-{[1,2]oxazolo[5,4-B]pyridin-3-YL}benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 288.30 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including antifungal and anticancer properties. The following sections detail specific findings related to its biological effects.
Antifungal Activity
A study synthesized various benzamide derivatives and evaluated their antifungal activity against several fungi species. Notably:
- Compounds Tested : The compound demonstrated significant antifungal activity against Botrytis cinerea, with inhibition rates surpassing those of standard treatments.
| Compound | Inhibition Rate (%) | EC50 (μg/mL) |
|---|---|---|
| This compound | 84.4% | 14.44 |
The results indicated that the compound's structure plays a crucial role in its interaction with fungal targets, enhancing its efficacy compared to other known antifungal agents .
Antitumor Activity
In cancer research, the compound was evaluated for its cytotoxic effects on various cancer cell lines including MGC-803 (gastric cancer) and MCF-7 (breast cancer). Key findings include:
- Cytotoxicity Assay Results :
| Cell Line | IC50 (μM) |
|---|---|
| MGC-803 | 20.47 ± 2.07 |
| MCF-7 | 43.42 ± 3.56 |
| HepG-2 | 35.45 ± 2.03 |
| MFC | 23.47 ± 3.59 |
The compound exhibited significant antiproliferative activity across these cell lines and induced apoptosis in a dose-dependent manner . Flow cytometry analysis confirmed that it caused cell cycle arrest in the G1 phase.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways related to proliferation and survival. The presence of the oxazole moiety enhances its binding affinity to target proteins such as Janus kinases (JAKs), which are implicated in various proliferative diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antifungal Efficacy : A series of experiments showed that the compound significantly inhibited fungal growth in vitro and in vivo models.
- Case Study on Antitumor Effects : In a murine model of cancer, treatment with the compound resulted in reduced tumor size and increased survival rates compared to untreated controls.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 78–85 | |
| Temperature | 110°C (reflux) | 82 | |
| Catalyst | Pd(PPh₃)₄ | 90 |
Advanced: How can researchers resolve contradictions in reported biological activities of structurally related oxazolo-pyridine derivatives?
Contradictions in bioactivity data (e.g., kinase inhibition vs. anti-inflammatory effects) may arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) using controls like staurosporine for kinase assays .
- Structural nuances : Compare substituent effects (e.g., 3,4,5-trimethoxy vs. dimethoxy groups) via SAR studies to isolate pharmacophores .
- Computational validation : Use molecular docking (AutoDock Vina) to predict binding modes with targets like COX-2 or ERK1 .
Example : Derivatives with bulkier substituents (e.g., cyclopropyl) show reduced solubility, skewing in vitro activity .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect byproducts .
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves methoxy protons (δ 3.7–3.9 ppm) and oxazolo-pyridine aromatic signals (δ 7.5–8.3 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate the structure .
Advanced: How can reaction pathways for functional group modifications be selectively controlled?
Selectivity depends on:
- Protecting groups : Temporarily block the oxazole ring with Boc groups during benzamide coupling to prevent side reactions .
- pH modulation : Hydrolysis of carboxamide to carboxylic acid requires acidic conditions (HCl, 1M), while basic conditions (NaOH) favor ring-opening .
- Electrophilic substitution : Nitration at the pyridine C5 position is achievable using HNO₃/H₂SO₄ at 0°C to avoid over-nitration .
Q. Table 2: Functional Group Reactivity
| Reaction | Condition | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | HCl (1M), 60°C, 6h | Carboxylic acid formation | |
| Nitration | HNO₃/H₂SO₄, 0°C | C5-nitro derivative |
Basic: What in vitro models are suitable for preliminary bioactivity screening?
- Kinase inhibition : Use HTRF-based assays (e.g., EGFR, VEGFR2) with ATP concentrations adjusted to Km values .
- Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated RAW 264.7 macrophages (IC₅₀ <10 µM indicates potency) .
- Cytotoxicity : MTT assays on HEK-293 cells to rule out nonspecific toxicity (CC₅₀ >50 µM preferred) .
Advanced: How do electronic effects of substituents influence the compound’s mechanism of action?
- Methoxy groups : Electron-donating 3,4,5-trimethoxy groups enhance π-stacking with aromatic residues in enzyme active sites (e.g., COX-2), increasing binding affinity .
- Oxazole ring : The electron-deficient nature facilitates hydrogen bonding with catalytic lysine residues in kinases .
- Steric effects : Bulky substituents (e.g., cyclopropyl) near the carboxamide reduce membrane permeability, impacting in vivo efficacy .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of polar byproducts .
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>99%) due to differential solubility .
- TLC monitoring : Hexane:ethyl acetate (1:1) with UV detection at 254 nm ensures real-time tracking .
Advanced: What computational tools can predict metabolic stability and toxicity?
- ADMET Prediction : SwissADME or ProTox-II to assess CYP450 metabolism and hepatotoxicity risks .
- Metabolite ID : Use GLORYx to simulate Phase I/II metabolites and prioritize stable derivatives .
- Docking studies : MOE or Schrödinger Suite to optimize interactions with metabolic enzymes (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
